Cas no 851808-27-0 (1-(2-{(3-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one)

1-(2-{(3-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one structure
851808-27-0 structure
Product name:1-(2-{(3-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
CAS No:851808-27-0
MF:C19H19ClN2O2S
MW:374.884362459183
CID:5970687
PubChem ID:5143461

1-(2-{(3-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-{(3-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
    • 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
    • 1-Propanone, 1-[2-[[(3-chlorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-2-phenoxy-
    • AKOS024589471
    • F0630-1815
    • 851808-27-0
    • 1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
    • 1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
    • Inchi: 1S/C19H19ClN2O2S/c1-14(24-17-8-3-2-4-9-17)18(23)22-11-10-21-19(22)25-13-15-6-5-7-16(20)12-15/h2-9,12,14H,10-11,13H2,1H3
    • InChI Key: UXRFPDKHSWEIGL-UHFFFAOYSA-N
    • SMILES: C(N1C(SCC2=CC=CC(Cl)=C2)=NCC1)(=O)C(OC1=CC=CC=C1)C

Computed Properties

  • Exact Mass: 374.0855767g/mol
  • Monoisotopic Mass: 374.0855767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.2Ų
  • XLogP3: 4.4

1-(2-{(3-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0630-1815-5mg
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
851808-27-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0630-1815-10μmol
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
851808-27-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-1815-20mg
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
851808-27-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0630-1815-2μmol
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
851808-27-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0630-1815-15mg
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
851808-27-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0630-1815-1mg
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
851808-27-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0630-1815-100mg
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
851808-27-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0630-1815-4mg
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
851808-27-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0630-1815-30mg
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
851808-27-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0630-1815-5μmol
1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
851808-27-0 90%+
5μl
$63.0 2023-05-17

Additional information on 1-(2-{(3-chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

Introduction to 1-(2-{(3-Chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one (CAS No. 851808-27-0)

1-(2-{(3-Chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one, with the CAS number 851808-27-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as imidazoles, which are characterized by their five-membered ring containing two nitrogen atoms. The unique structural features of this compound, including the presence of a 3-chlorophenyl group and a phenoxy substituent, contribute to its potential therapeutic applications and biological activities.

The chemical structure of 1-(2-{(3-Chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is highly versatile, making it a valuable candidate for various research purposes. The methylsulfanyl group in the imidazole ring and the phenoxy substituent on the propanone backbone provide opportunities for modulating its pharmacological properties through structural modifications. Recent studies have explored the potential of this compound in areas such as anti-inflammatory, antiviral, and anticancer therapies.

In the context of anti-inflammatory research, 1-(2-{(3-Chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one has shown promising results in inhibiting the production of pro-inflammatory cytokines. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound effectively reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 1-(2-{(3-Chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one has also been investigated for its antiviral activity. Research conducted by a team at the University of California, San Francisco, demonstrated that this compound exhibits potent antiviral effects against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral replication through interference with key viral enzymes. This makes it a promising lead compound for the development of new antiviral drugs.

In the realm of cancer research, 1-(2-{(3-Chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one has shown significant anticancer activity against various cancer cell lines. A study published in Cancer Research in 2023 found that this compound selectively induced apoptosis in human breast cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity involves the activation of caspase-dependent pathways and the disruption of mitochondrial function. These findings highlight the potential of this compound as a novel anticancer agent.

The pharmacokinetic properties of 1-(2-{(3-Chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one have also been extensively studied to assess its suitability for clinical applications. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life in animal models. Additionally, it has demonstrated low toxicity in both in vitro and in vivo assays, suggesting that it may be safe for human use.

To further optimize its therapeutic potential, researchers are exploring various structural modifications to enhance the potency and selectivity of 1-(2-{(3-Chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one. For instance, substituting different functional groups on the imidazole ring or modifying the phenoxy substituent can lead to compounds with improved pharmacological profiles. Ongoing efforts are focused on identifying lead compounds with enhanced efficacy and reduced side effects.

In conclusion, 1-(2-{(3-Chlorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one (CAS No. 851808-27-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Continued investigation into its mechanisms of action and optimization through structural modifications will likely yield valuable insights and lead to new therapeutic applications.

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